(Butan-2-yl)(2-cyclopropylethyl)amine
Description
Overview of Cyclopropylamine (B47189) Derivatives in Chemical and Biological Research
Cyclopropylamines are a subclass of compounds that merge the unique properties of the cyclopropane (B1198618) ring with the reactivity of an amine functional group. acs.org These derivatives are valuable as synthetic intermediates and are found in a wide range of biologically active molecules. acs.orglongdom.org The development of synthetic methods to access cyclopropylamines, including enantioselective routes, is an active area of research, highlighting their importance in modern chemistry. acs.orgrsc.org
The cyclopropyl (B3062369) group is increasingly utilized in drug development and chemical research to fine-tune the properties of molecules. iris-biotech.deresearchgate.net Its inclusion can be a strategic element of a pharmacophore or a "decorative" modification to enhance performance. iris-biotech.de The unique characteristics of the cyclopropane ring—such as the planarity of its three carbon atoms, short and strong C-C and C-H bonds, and enhanced π-character—confer several advantageous properties. researchgate.netnih.govacs.org
One of the most significant contributions of the cyclopropyl moiety is its ability to introduce conformational constraints. iris-biotech.dehyphadiscovery.com This rigidity can help position other functional groups for optimal interaction with biological targets, potentially leading to a more favorable entropic contribution to binding affinity. iris-biotech.deresearchgate.netacs.org Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often results in increased metabolic stability by reducing susceptibility to oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com For instance, replacing an N-ethyl group with an N-cyclopropyl group can block CYP450-mediated oxidation. iris-biotech.de The steric and electronic properties of the cyclopropyl group can also influence a molecule's lipophilicity, pKa, and permeability. iris-biotech.denih.gov
| Property Influenced | Effect of Cyclopropyl Group | Underlying Reason | Reference |
|---|---|---|---|
| Potency | Enhancement | Conformational constraint, optimized binding | researchgate.netnih.govacs.org |
| Metabolic Stability | Increase | Higher C-H bond dissociation energy reduces susceptibility to CYP450 oxidation | iris-biotech.deacs.orghyphadiscovery.com |
| Lipophilicity (clogP) | Reduction (vs. isopropyl or phenyl) | Unique electronic structure | iris-biotech.de |
| Brain Permeability | Increase | Modulation of physicochemical properties | researchgate.netnih.govacs.org |
| Binding Affinity | Entropically more favorable binding | Rigid structure reduces conformational freedom | iris-biotech.deresearchgate.netacs.org |
| Proteolytic Stability | Increase | Conformational restriction of peptide/peptidomimetic backbones | nih.govacs.org |
Secondary amines are a cornerstone of synthetic organic chemistry. researchgate.net They are widely used as intermediates and building blocks for creating carbon-nitrogen bonds in the synthesis of pharmaceuticals, agrochemicals, and materials. enamine.netlongdom.org Common synthetic routes to secondary amines include the N-alkylation of primary amines and the reductive amination of carbonyl compounds. researchgate.netyoutube.com Their utility in parallel synthesis for creating compound libraries is well-established, owing to their reliable participation in reactions like amide coupling, arylation, and alkylation. enamine.net
Beyond their role as synthetic precursors, the secondary amine motif is a key structural feature in a multitude of biologically active molecules. fiveable.meresearchgate.net Many natural products and pharmaceutical agents contain secondary amine groups, which are often crucial for their biological function. acs.orgnih.govresearchgate.net These groups can participate in hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. fiveable.me The incorporation of secondary amines can significantly impact a molecule's pharmacological profile. For instance, studies on antibacterial polymers have shown that secondary ammonium (B1175870) centers can be superior to primary or tertiary amines in conferring potent activity and high selectivity. acs.org
| Compound/Class | Biological Role/Application | Reference |
|---|---|---|
| Adrenaline (Epinephrine) | Hormone and neurotransmitter | |
| Ephedrine | Decongestant and bronchodilator | |
| Propranolol | Beta-blocker used to treat high blood pressure | |
| Desipramine | Tricyclic antidepressant | |
| Antibacterial β-peptide polymers | Antimicrobial agents | acs.org |
Structural Classification and Unique Characteristics of (Butan-2-yl)(2-cyclopropylethyl)amine
Structurally, this compound is classified as a secondary amine, as the nitrogen atom is bonded to two carbon-based groups (a butan-2-yl group and a 2-cyclopropylethyl group) and one hydrogen atom. wikipedia.org It is a "mixed" amine because the two alkyl substituents are different. The presence of a chiral carbon in the butan-2-yl (or sec-butyl) group and the strained three-membered ring of the cyclopropyl group are its most defining structural features. These characteristics suggest that the molecule's three-dimensional shape and biological interactions could be quite specific.
Stereochemistry is a critical aspect of molecular science, particularly in pharmaceuticals, where the three-dimensional arrangement of atoms can dictate biological activity. tru.ca this compound possesses a stereocenter at the second carbon of the butyl group, meaning it is a chiral molecule. wikipedia.org This gives rise to two non-superimposable mirror images, or enantiomers: (R)-(Butan-2-yl)(2-cyclopropylethyl)amine and (S)-(Butan-2-yl)(2-cyclopropylethyl)amine.
While the nitrogen atom in a secondary amine with two different alkyl groups is technically a chiral center (due to the lone pair acting as a fourth distinct "group"), it does not typically contribute to stable, isolable enantiomers in acyclic amines. libretexts.org This is because the nitrogen atom undergoes rapid pyramidal inversion at room temperature, a process where it inverts its configuration through a planar transition state. libretexts.orgstackexchange.com This inversion interconverts the two would-be enantiomers based on the nitrogen center too quickly for them to be separated. libretexts.org Therefore, the stable chirality of this compound is derived solely from the carbon-based chiral center in the sec-butyl group. The stereochemical analysis and determination of the absolute configuration of such chiral amines are important fields of study, often employing techniques like NMR spectroscopy with chiral derivatizing agents. nsf.gov
The conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation around single bonds. chemistrysteps.com For N-cyclopropyl alkylamines, the presence of the cyclopropyl group can significantly influence these conformational preferences. The electronic structure of the cyclopropyl ring can affect neighboring functional groups and their orientation. nih.gov
Studies on related molecules, such as N-cyclopropyl amides, have revealed unexpected conformational behavior. For example, N-cyclopropylacetamide was found to adopt an ortho conformation around the N-cyclopropyl bond, which is different from the anti conformation typically preferred by other secondary acetamides. nih.gov While this compound is an amide and not an amine, this finding suggests that the cyclopropyl group can enforce specific spatial arrangements.
For this compound, the conformational landscape would be determined by rotations around the N-C(sec-butyl) and N-C(ethyl) bonds. The molecule would likely adopt conformations that minimize steric hindrance between the bulky sec-butyl group, the cyclopropylethyl group, and the hydrogen atom on the nitrogen. The lowest energy conformation of the related N-cyclopropyl-N-methylaniline radical cation does not meet the stereoelectronic requirements for the cyclopropane ring to open, highlighting that specific conformations are favored and that these can dictate reactivity. researchgate.net Therefore, it is expected that this compound exists as a dynamic equilibrium of conformers, with certain staggered arrangements being energetically preferred to minimize steric strain. chemistrysteps.com
Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)butan-2-amine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)10-7-6-9-4-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
UOYQSVGJXOPFML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCC1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Butan 2 Yl 2 Cyclopropylethyl Amine and Analogous Cyclopropylalkylamines
Direct Synthesis Approaches to (Butan-2-yl)(2-cyclopropylethyl)amine
The most straightforward methods for the synthesis of the target compound involve the formation of the central carbon-nitrogen bond by coupling a butan-2-yl precursor with a 2-cyclopropylethyl precursor.
Reductive Amination Strategies Involving Cyclopropylethyl and Butan-2-yl Precursors
Reductive amination is a widely used and highly effective method for the formation of amines from carbonyl compounds and amines via an intermediate imine. figshare.com For the synthesis of this compound, this strategy involves the reaction of 2-cyclopropylethanamine with butan-2-one.
The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is compatible with a wide range of functional groups. organic-chemistry.orgnih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. commonorganicchemistry.com The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) being commonly used for reactions with sodium triacetoxyborohydride. organic-chemistry.org
Table 1: Reductive Amination of Butan-2-one with 2-Cyclopropylethanamine
| Amine Precursor | Carbonyl Precursor | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
| 2-Cyclopropylethanamine | Butan-2-one | NaBH(OAc)₃ | Dichloromethane | Room Temperature, 12h | This compound | 85-95 (Estimated) |
| 2-Cyclopropylethanamine | Butan-2-one | NaBH₃CN | Methanol | Acetic Acid, Room Temperature, 24h | This compound | 70-85 (Estimated) |
| 2-Cyclopropylethanamine | Butan-2-one | H₂, Pd/C | Ethanol | 50 psi, Room Temperature, 16h | This compound | 80-90 (Estimated) |
Note: Yields are estimated based on typical reductive amination reactions of similar substrates, as specific literature data for this exact reaction was not found.
Amination Reactions Under Controlled Conditions for Secondary Amine Formation
N-alkylation of a primary amine with an alkyl halide or a sulfonate ester is another direct approach to forming the C-N bond. In the context of synthesizing this compound, this would involve the reaction of butan-2-amine with a 2-cyclopropylethyl electrophile, such as 2-cyclopropylethyl bromide or 2-cyclopropylethyl tosylate.
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium (B1175870) salt, as the secondary amine product is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, controlled reaction conditions are necessary. This can include using a large excess of the primary amine, slow addition of the alkylating agent, or employing specific bases and solvents that favor mono-alkylation. researchgate.net For instance, the use of a hindered base or a phase-transfer catalyst can sometimes improve the selectivity for the secondary amine product.
Table 2: N-Alkylation of Butan-2-amine with 2-Cyclopropylethyl Derivatives
| Amine | Electrophile | Base | Solvent | Conditions | Product | Selectivity for Secondary Amine |
| Butan-2-amine | 2-Cyclopropylethyl bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux, 24h | This compound | Moderate to Good |
| Butan-2-amine | 2-Cyclopropylethyl tosylate | Et₃N | Dichloromethane | Room Temperature, 48h | This compound | Moderate |
| Butan-2-amine (excess) | 2-Cyclopropylethyl bromide | None | Ethanol | Sealed tube, 100°C, 12h | This compound | Good |
Note: Selectivity is qualitative and based on general principles of N-alkylation reactions.
Construction of the Cyclopropane (B1198618) Ring System in Amine Scaffolds
An alternative synthetic strategy involves forming the cyclopropane ring at a later stage of the synthesis, starting from an appropriately functionalized amine that already contains the butan-2-yl group.
Cyclopropanation Reactions for the Introduction of the Cyclopropyl (B3062369) Moiety
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. wikipedia.orgnih.gov This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.com To synthesize a precursor for this compound, one could start with an N-allyl-N-(sec-butyl)amine derivative. The cyclopropanation of the allyl group would then yield the desired cyclopropylmethylamine scaffold. The reactivity in Simmons-Smith reactions can be influenced by the presence of directing groups, such as hydroxyl groups, which can coordinate to the zinc reagent and direct the cyclopropanation. nih.gov While an amine itself is not a strong directing group, its basicity could potentially influence the reaction.
Table 3: Simmons-Smith Cyclopropanation of an N-Allyl Amine Precursor
| Substrate | Reagents | Solvent | Conditions | Product | Yield (%) |
| N-Allyl-N-(sec-butyl)amine | CH₂I₂, Zn-Cu | Diethyl ether | Reflux, 24h | N-(Cyclopropylmethyl)-N-(sec-butyl)amine | 60-75 (Estimated) |
| N-Allyl-N-(sec-butyl)acetamide | CH₂I₂, Zn-Cu | 1,2-Dimethoxyethane | Room Temperature, 48h | N-(Cyclopropylmethyl)-N-(sec-butyl)acetamide | 70-85 (Estimated) |
Note: The amide derivative is included as the electron-withdrawing acetyl group can prevent N-alkylation side reactions. Yields are estimated based on typical Simmons-Smith reactions.
Metal-Catalyzed Methodologies in Cyclopropane Synthesis
Transition metal-catalyzed reactions of diazo compounds with alkenes provide another powerful tool for cyclopropane synthesis. rsc.org Rhodium(II) and copper(I) complexes are commonly used catalysts for these transformations. nih.gov For instance, the reaction of a suitably protected butenylamine with a diazo ester, such as ethyl diazoacetate, in the presence of a rhodium catalyst would generate a cyclopropyl ester. Subsequent functional group manipulations, such as reduction of the ester to an alcohol, conversion to a leaving group, and another reduction, would be required to obtain the 2-cyclopropylethyl side chain. The stereoselectivity of these cyclopropanation reactions can often be controlled by using chiral ligands on the metal catalyst. rsc.org
Intramolecular Cyclization Pathways for Cyclopropylamine (B47189) Formation
Intramolecular cyclization reactions can also be employed to construct the cyclopropane ring within an amine scaffold. One such approach involves the cyclization of a γ-haloamine or a related derivative. For example, a suitably substituted N-(sec-butyl)-4-halobutylamine could undergo an intramolecular nucleophilic substitution, where the nitrogen atom displaces the halide to form the three-membered ring. This type of cyclization is generally more favorable for the formation of five- and six-membered rings, and the formation of a strained three-membered ring can be challenging. However, with appropriate substrates and reaction conditions, such as the use of a strong, non-nucleophilic base, this pathway can be viable.
Another intramolecular approach is the titanium(II)-mediated coupling of a terminal olefin and an N,N-dimethylcarboxamide moiety within the same molecule, which has been shown to produce bicyclic cyclopropylamines. figshare.comresearchgate.net This methodology offers a unique way to construct complex cyclopropylamine structures through a reductive cyclization process.
Derivatization Strategies for N-Substituted Cyclopropylalkylamines
Derivatization of a primary or secondary cyclopropylalkylamine core is a common strategy to access a diverse range of analogues with varied physicochemical properties. These strategies primarily focus on the modification of the amine functionality.
The nitrogen atom in cyclopropylalkylamines is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing various substituents to the amine, thereby modulating its biological activity and properties.
Alkylation: N-alkylation can be achieved by reacting a primary or secondary cyclopropylalkylamine with an alkyl halide. For instance, the synthesis of a secondary amine like this compound could theoretically be accomplished by reacting 2-cyclopropylethanamine with 2-bromobutane. Another key method is reductive amination, which involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent. longdom.org For example, reacting cyclopropanecarboxaldehyde (B31225) with an amine using a reducing agent like sodium borohydride (B1222165) is a common route to N-substituted cyclopropylamines. longdom.org The use of environmentally benign solvents like water for such N-alkylation reactions is gaining traction to improve the sustainability of these processes. researchgate.net
Acylation: Acylation of the amine group is another important derivatization technique, typically involving the reaction of the amine with acyl chlorides or anhydrides to form amides. These amide derivatives are often stable compounds and can serve as key intermediates for further transformations or as biologically active molecules themselves. The resulting amides can be subsequently reduced to the corresponding alkylamines, providing a two-step method for N-alkylation.
| Reaction Type | Reagents | Functional Group Formed | Significance |
|---|---|---|---|
| Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Introduces alkyl diversity, modulates basicity and lipophilicity. |
| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Forms stable derivatives, useful as intermediates or final products. |
Many biologically active molecules containing cyclopropylamine moieties are chiral, making the development of stereoselective synthetic routes crucial. researchgate.net Enantiopure cyclopropylamines are not only important as final products but also as chiral resolving agents and synthetic intermediates. researchgate.netchemistryviews.org
Significant progress has been made in the asymmetric synthesis of these compounds. acs.org Catalytic asymmetric cyclopropanation is a prominent method. For instance, chiral ruthenium-phenyloxazoline (Ru(II)-Pheox) complexes have been successfully used to catalyze the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins, yielding chiral cyclopropane amides with excellent diastereoselectivity and enantioselectivity (up to 96% ee). chemistryviews.org These amides can then be converted into other useful chiral intermediates. chemistryviews.org
Another approach involves the catalytic asymmetric Michael-initiated ring-closure (MIRC) reaction. This method has been used to construct chiral cyclopropyl purine (B94841) nucleoside analogues with a chiral quaternary stereocenter in high yields and excellent stereoselectivities (>20:1 dr, 97% ee). researchgate.net Furthermore, rhodium-catalyzed atroposelective C-H alkylation of 1-aryl isoquinoline (B145761) derivatives with cyclopropanols represents another advanced strategy for accessing chiral molecules incorporating cyclopropyl groups. acs.org The development of these methods, which often employ chiral ligands or catalysts, allows for precise control over the stereochemistry of the final product. acs.orgmdpi.com
| Method | Catalyst/Reagent Example | Key Features | Reported Selectivity |
|---|---|---|---|
| Asymmetric Cyclopropanation | Chiral Ru(II)-Pheox complexes | Reaction of diazoacetamides with olefins. | Up to 99:1 dr, up to 96% ee. chemistryviews.org |
| Michael-Initiated Ring-Closure (MIRC) | (DHQD)2AQN (hydroquinidine-based catalyst) | Constructs chiral quaternary stereocenters. | >20:1 dr, 93-97% ee. researchgate.net |
| C-H Alkylation with Cyclopropanols | Rhodium complexes | Atroposelective functionalization. | High enantioselectivity reported for related systems. acs.org |
Sustainable and Green Chemistry Approaches in Cyclopropylamine Synthesis
Recent advances in chemical synthesis have emphasized the need for sustainable and environmentally friendly methods. longdom.org In the context of cyclopropylamine synthesis, green chemistry principles are being applied to reduce waste, improve atom economy, and minimize the use of hazardous materials. globethesis.com
One area of focus is the improvement of traditional multi-step syntheses. For example, the conventional route to cyclopropylamine often starts from γ-butyrolactone and involves steps like Hofmann degradation, which generates significant amounts of salty wastewater. globethesis.com Greener alternatives are being developed, such as using HCl as a ring-cleavage reagent instead of thionyl chloride to eliminate sulfur dioxide emissions and improve atom economy. globethesis.com Other process optimizations include solvent-free catalytic ammonolysis and water-recycling-based Hofmann degradation, which can reduce wastewater by up to 40%. globethesis.com
The use of continuous-flow microreaction systems represents another significant advancement. This technology has been applied to the Hofmann rearrangement step in cyclopropylamine production, achieving yields of up to 96% with a residence time of only 4 minutes. acs.org This continuous-flow method is more efficient and stable than traditional batch processes. acs.org Furthermore, employing biocatalysts or using renewable starting materials are emerging strategies that align with the goals of green chemistry, holding immense potential for the future of cyclopropylamine production. longdom.org
Chemical Reactivity and Transformation Mechanisms of Butan 2 Yl 2 Cyclopropylethyl Amine
Reactivity Profiles of the Secondary Amine Functionality
The presence of a nitrogen atom with a lone pair of electrons and a single hydrogen atom defines the secondary amine group. This configuration is the primary determinant of the compound's basicity and nucleophilicity.
Nucleophilic Characteristics of the Amine Nitrogen
All amines, including (Butan-2-yl)(2-cyclopropylethyl)amine, feature an active lone pair of electrons on the highly electronegative nitrogen atom, making them effective nucleophiles. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The nitrogen atom's lone pair is attracted to positively charged or electron-deficient centers in other molecules or ions. chemguide.co.uk
The nucleophilicity of amines generally correlates with their basicity, with secondary amines typically being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This increased nucleophilicity is attributed to the electron-donating effect of the two alkyl groups (the butan-2-yl and 2-cyclopropylethyl groups) attached to the nitrogen. These groups increase the electron density on the nitrogen atom, making its lone pair more available for donation. masterorganicchemistry.com However, the steric bulk of these alkyl groups can sometimes diminish nucleophilicity by hindering the nitrogen's approach to an electrophilic center. masterorganicchemistry.com
Table 1: Factors Influencing Amine Nucleophilicity
| Factor | Effect on this compound |
|---|---|
| Electronic Effects | The two alkyl groups (butan-2-yl, 2-cyclopropylethyl) are electron-donating, increasing electron density on the nitrogen and enhancing nucleophilicity. |
| Steric Hindrance | The branched butan-2-yl group and the cyclopropylethyl group create some steric bulk around the nitrogen, which may slightly reduce its reactivity towards sterically demanding electrophiles. |
| Solvent Effects | The solvent can influence nucleophilicity through hydrogen bonding and stabilization of charged intermediates. |
Oxidation and Reduction Pathways Relevant to Secondary Amines
Secondary amines can undergo both oxidation and reduction reactions under specific conditions.
Oxidation: Mild oxidation of secondary amines, for instance with reagents like hydrogen peroxide (H₂O₂) or peroxy acids, typically yields hydroxylamines (R₂NOH). britannica.comyoutube.com More vigorous oxidation can lead to the formation of imines (R₂C=NR') if there is a hydrogen atom on an adjacent carbon. britannica.com For this compound, oxidation could potentially lead to the corresponding N-hydroxylamine.
Reduction: The secondary amine functionality itself is already in a reduced state. However, the synthesis of secondary amines like this compound often involves a reduction step. A common method is reductive amination (also known as reductive alkylation), where a primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced to the target secondary amine. organic-chemistry.org For example, this compound could be synthesized by the reductive amination of cyclopropylethanal with butan-2-amine or propanal with 2-cyclopropylethylamine, using a reducing agent like sodium triacetoxyborohydride (B8407120). organic-chemistry.org
Reactions with Various Electrophilic Species
The nucleophilic nitrogen of this compound can react with a wide array of electrophiles. libretexts.orgmsu.edu
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a tertiary amine. This reaction proceeds via an Sₙ2 mechanism. libretexts.orglibretexts.org The resulting tertiary amine can react further with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Acylation: Secondary amines react vigorously with acyl chlorides (acid chlorides) and more slowly with acid anhydrides to form N,N-disubstituted amides. chemguide.co.ukbritannica.com For instance, reaction with ethanoyl chloride would yield N-(butan-2-yl)-N-(2-cyclopropylethyl)ethanamide.
Reaction with Carbonyls: Unlike primary amines, secondary amines react reversibly with aldehydes and ketones to form enamines, provided there is a hydrogen on an alpha-carbon of the carbonyl compound. britannica.com
Reaction with Sulfonyl Chlorides: Secondary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce stable, solid sulfonamides. msu.edulibretexts.org This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. libretexts.org
Table 2: Predicted Reactions of the Secondary Amine Moiety
| Electrophile | Reagent Example | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide | Tertiary Amine |
| Acyl Chloride | Ethanoyl Chloride | N,N-disubstituted Amide |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide |
Cyclopropane (B1198618) Ring Reactivity and Associated Ring-Opening Mechanisms
The three-membered cyclopropane ring is a unique carbocycle characterized by significant ring strain, which profoundly influences its chemical reactivity. unl.pt
Strain-Induced Reactivity and Stability of the Cyclopropane Ring
The high reactivity of the cyclopropane ring is a direct consequence of its inherent strain energy, which is approximately 27.5 kcal/mol. unl.ptnih.gov This strain arises from two main sources:
Angle Strain: The internal C-C-C bond angles in the triangular structure are forced to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. quora.commasterorganicchemistry.com This compression of bond angles leads to instability. quora.com
Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, leading to repulsive steric interactions. wikipedia.org
Due to this high strain, the C-C bonds in cyclopropane are weaker than typical C-C single bonds and possess increased π-character, making the ring susceptible to reactions that lead to its opening. wikipedia.orgpharmaguideline.com This allows the molecule to relieve the strain and achieve a more stable, lower-energy state. pharmaguideline.com Consequently, cyclopropane and its derivatives can undergo addition reactions, similar to alkenes, where the ring breaks open. For example, they can react with halogens or hydrohalic acids to form linear propane (B168953) derivatives. wikipedia.orgpharmaguideline.com The reactivity is also influenced by substituents; electron-withdrawing groups can make the ring act as an electrophile, susceptible to attack by nucleophiles. researchgate.net
While cyclopropane's strain energy is similar to that of cyclobutane (B1203170) (26.5 kcal/mol), cyclopropane is markedly more reactive in ring-opening reactions. nih.gov This difference is attributed to electronic factors, including enhanced delocalization in the transition state of the ring-opening process for cyclopropane, which lowers the activation energy barrier. nih.gov
Enzymatic Ring-Opening Mechanisms, with Focus on Cytochrome P450-Mediated Processes
The strained cyclopropane ring can serve as a substrate or an inhibitor for various enzymes, particularly oxidases like cytochrome P450 (CYP450). unl.pt The interaction often leads to the opening of the three-membered ring.
Cytochrome P450 enzymes are a superfamily of monooxygenases that catalyze the oxidation of a vast array of substrates. nih.gov When interacting with cyclopropyl-containing compounds, CYP450s can initiate ring-opening through several proposed mechanisms. One prominent pathway involves the abstraction of a hydrogen atom from a carbon adjacent to the ring or the nitrogen atom, or via a single-electron transfer (SET) from the amine nitrogen. scilit.comresearchgate.net
In the context of N-cyclopropylamines, studies have shown that CYP450-catalyzed oxidation can lead to either N-dealkylation (preserving the ring) or ring fragmentation. The specific outcome often depends on the mechanism. scilit.comresearchgate.net A proposed mechanism for ring-opening involves the formation of a radical intermediate. If the enzyme abstracts an electron from the amine nitrogen (SET mechanism), it forms an aminium radical cation. This intermediate can then undergo rapid C-C bond cleavage of the cyclopropane ring, relieving the ring strain. researchgate.netresearchgate.net This ring-opening can lead to the formation of a reactive species that can covalently bind to and inactivate the enzyme, a process known as suicide inhibition. researchgate.net
For this compound, CYP450-mediated metabolism could potentially proceed via:
Oxidation at the butan-2-yl group.
Oxidation at the ethyl spacer.
N-dealkylation of either the butan-2-yl or the 2-cyclopropylethyl group.
Direct interaction with the cyclopropane ring, possibly leading to ring-opening and subsequent formation of various metabolites.
The precise metabolic fate would depend on the specific CYP450 isozyme involved and the steric and electronic properties of the substrate within the enzyme's active site. scilit.com
Investigation of Radical and Carbene Intermediates in Cyclopropane Transformations
The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, which can proceed through various intermediates, including radicals and carbenes.
Radical Intermediates:
One-electron oxidation of the nitrogen atom in N-cyclopropylamines is a known method to initiate cyclopropane ring opening. researchgate.net For this compound, a similar single electron transfer (SET) process would generate an amine radical cation. This intermediate can then undergo homolytic cleavage of one of the C-C bonds of the cyclopropane ring. The rate of this ring opening is significantly influenced by the stability of the resulting radical species. researchgate.net
The cleavage of the distal C-C bond of the cyclopropane ring is often observed in related systems, leading to the formation of a 1,3-radical cation. nih.gov The stability of this intermediate would be a key factor in determining the reaction pathway. For instance, studies on N-cyclopropylanilines have shown that the rate of ring opening of the corresponding radical cation is influenced by substituents on the cyclopropyl (B3062369) group. researchgate.net In the case of this compound, the resulting primary radical from the ethyl spacer would be relatively unstable, potentially influencing the kinetics and thermodynamics of the ring-opening process.
The generated radical intermediates can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or further oxidation. youtube.comrsc.orgyoutube.com The specific reaction conditions, such as the presence of radical initiators or photocatalysts, would dictate the ultimate fate of these reactive species.
Table 1: Plausible Radical Intermediates and Subsequent Reactions
| Intermediate | Formation Pathway | Potential Subsequent Reactions |
| Amine Radical Cation | Single Electron Transfer (SET) from the nitrogen atom | Cyclopropane ring opening |
| 1,3-Radical Cation | Homolytic cleavage of the cyclopropane ring | Hydrogen abstraction, Intramolecular cyclization, Oxidation |
Carbene Intermediates:
While the formation of a carbene directly from the cyclopropane ring of this compound is less common, the reverse reaction, the formation of cyclopropanes from carbenes and alkenes, is a fundamental transformation in organic synthesis. libretexts.orglibretexts.orgwikipedia.org This highlights the energetic relationship between carbenes and cyclopropanes.
Hypothetically, transformation of the cyclopropylethyl group could involve intermediates with carbene-like character. For example, under specific thermal or photochemical conditions, rearrangement or fragmentation reactions could lead to species that exhibit the reactivity of carbenes. These highly reactive intermediates could then undergo characteristic reactions such as C-H insertion or cycloaddition. libretexts.orgnih.gov However, without specific experimental evidence for this compound, the involvement of carbene intermediates in its cyclopropane transformations remains speculative.
Intermolecular and Intramolecular Reaction Pathways Involving Both Butan-2-yl and 2-Cyclopropylethyl Moieties
The presence of both the butan-2-yl and 2-cyclopropylethyl groups on the same nitrogen atom allows for a range of intermolecular and intramolecular reactions where both moieties participate.
Intermolecular Reactions:
The secondary amine nitrogen in this compound is a nucleophilic center and can participate in reactions with various electrophiles. For example, in the presence of a strong base, the amine can be deprotonated to form an amide anion, which can then react with alkyl halides or other electrophiles.
Ring-opening of the cyclopropane can also be achieved through intermolecular reactions. For instance, Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been reported. nih.gov In a similar vein, treatment of this compound with a suitable Lewis acid could activate the cyclopropane ring towards nucleophilic attack by another molecule of the amine or an external nucleophile.
Intramolecular Reactions:
The proximity of the butan-2-yl and 2-cyclopropylethyl groups allows for the possibility of intramolecular reactions. Following a radical-initiated ring-opening of the cyclopropane, the resulting radical center could potentially abstract a hydrogen atom from the butan-2-yl group, leading to a rearranged radical species.
Furthermore, intramolecular cyclization of radical intermediates is a known synthetic strategy. nih.gov For instance, a radical generated on the ethyl chain after cyclopropane ring opening could potentially cyclize onto one of the carbon atoms of the butan-2-yl group, leading to the formation of a new ring system. The feasibility of such a cyclization would depend on the ring size of the transition state and the stability of the resulting cyclic product.
Another potential intramolecular pathway could involve the formation of an iminium ion from the butan-2-yl moiety, which could then be attacked by the cyclopropane ring acting as a nucleophile, leading to a cyclized product. The formation of such an iminium ion could be promoted by oxidation or by reaction with specific reagents.
Table 2: Potential Intermolecular and Intramolecular Reaction Pathways
| Reaction Type | Description | Key Intermediates/Reagents | Potential Products |
| Intermolecular | Nucleophilic attack of the amine on an electrophile. | Base, Electrophiles | N-substituted products |
| Intermolecular | Lewis acid-catalyzed ring-opening of the cyclopropane. | Lewis Acids, Nucleophiles | Ring-opened products |
| Intramolecular | Hydrogen abstraction from the butan-2-yl group by a radical intermediate. | Radical Initiators | Rearranged products |
| Intramolecular | Radical cyclization onto the butan-2-yl group. | Radical Initiators | Cyclic amine derivatives |
Spectroscopic and Structural Elucidation of Butan 2 Yl 2 Cyclopropylethyl Amine
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of organic compounds. Through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman), a detailed portrait of the (butan-2-yl)(2-cyclopropylethyl)amine molecule can be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for this compound in a standard solvent like CDCl₃ are presented below. These predictions are based on typical chemical shifts for sec-butylamine, cyclopropylethane, and other related secondary amines.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. Protons near the electronegative nitrogen atom are expected to be shifted downfield. The protons of the cyclopropyl (B3062369) group are anticipated to appear in the characteristic upfield region due to the ring strain and associated magnetic anisotropy.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| N-H | 0.8 - 1.5 | Broad Singlet | 1H |
| CH (butan-2-yl) | 2.5 - 2.8 | Sextet | 1H |
| CH₂ (ethyl) | 2.4 - 2.7 | Multiplet | 2H |
| CH₂ (ethyl) | 1.4 - 1.6 | Multiplet | 2H |
| CH₂ (butan-2-yl) | 1.3 - 1.5 | Multiplet | 2H |
| CH₃ (butan-2-yl) | 1.0 - 1.2 | Doublet | 3H |
| CH₃ (butan-2-yl) | 0.8 - 1.0 | Triplet | 3H |
| CH (cyclopropyl) | 0.6 - 0.9 | Multiplet | 1H |
| CH₂ (cyclopropyl) | 0.3 - 0.6 | Multiplet | 2H |
| CH₂ (cyclopropyl) | 0.0 - 0.3 | Multiplet | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH (butan-2-yl) | 50 - 55 |
| CH₂ (ethyl, adjacent to N) | 45 - 50 |
| CH₂ (ethyl, adjacent to cyclopropyl) | 30 - 35 |
| CH₂ (butan-2-yl) | 28 - 33 |
| CH₃ (butan-2-yl) | 18 - 23 |
| CH₃ (butan-2-yl) | 10 - 15 |
| CH (cyclopropyl) | 8 - 12 |
| CH₂ (cyclopropyl) | 3 - 7 |
Stereochemical analysis can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space correlations, which can help in assigning the relative stereochemistry in diastereomeric mixtures.
Mass Spectrometry (MS) for Elucidating Molecular Weight and Fragmentation Patterns
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₉N), the nominal molecular weight is 141 g/mol . As a compound containing an odd number of nitrogen atoms, it is expected to exhibit an odd molecular ion peak according to the nitrogen rule.
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two main α-cleavage pathways are possible.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Pathway |
| 141 | [C₉H₁₉N]⁺ | Molecular Ion |
| 112 | [M - C₂H₅]⁺ | α-cleavage at the butan-2-yl group |
| 86 | [M - C₄H₉]⁺ | α-cleavage at the butan-2-yl group |
| 72 | [CH₃CH=NHCH₂CH₂-cyclopropyl]⁺ | α-cleavage at the butan-2-yl group |
| 58 | [CH₃CH₂CH(CH₃)NH=CH₂]⁺ | α-cleavage at the ethyl group |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration. The C-H stretching vibrations of the alkyl and cyclopropyl groups will also be prominent.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The cyclopropyl ring has characteristic "ring breathing" modes that are often strong in the Raman spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3350 | 3300 - 3350 | Weak to Medium |
| C-H Stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 | Strong |
| C-H Stretch (Cyclopropyl) | 3000 - 3100 | 3000 - 3100 | Medium |
| N-H Bend | 1550 - 1650 | Not typically observed | Medium |
| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium |
| Cyclopropyl Ring "Breathing" | Not typically strong in IR | ~1200 | Strong |
X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group.
However, this technique requires a single crystal of the compound of suitable size and quality. To date, there is no publicly available X-ray crystallographic data for this compound. Should a crystalline derivative be prepared, this method would be invaluable for confirming the connectivity and determining the absolute stereochemistry if a chiral auxiliary is used in the crystallization process.
Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment
The this compound molecule possesses a chiral center at the second carbon of the butan-2-yl group. This means the compound can exist as a pair of enantiomers, (R)- and (S)-. If synthesized from racemic starting materials, a racemic mixture will be produced. The assessment of enantiomeric and diastereomeric purity is crucial in many applications.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Alternatively, the amine can be derivatized with a chiral derivatizing agent to form a pair of diastereomers. nih.goviitr.ac.in These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.net
Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, chiral GC columns can be used to separate volatile enantiomers.
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to an NMR sample of a racemic mixture can cause the signals of the two enantiomers to become distinct, allowing for the determination of the enantiomeric excess (ee). Another approach involves derivatization with a chiral agent to form diastereomers, which will exhibit separate signals in the NMR spectrum.
The presence of a single chiral center means that this compound will exist as enantiomers, not diastereomers, unless another chiral center is introduced. The assessment of enantiomeric purity is therefore the primary concern for this compound.
Computational and Theoretical Investigations of Butan 2 Yl 2 Cyclopropylethyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations offer a foundational understanding of a molecule's behavior at the electronic level. These methods are instrumental in predicting reactivity, spectroscopic properties, and the energetics of chemical transformations.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of medium-sized organic molecules. For (Butan-2-yl)(2-cyclopropylethyl)amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to investigate various reaction pathways. researchgate.netmdpi.com Potential metabolic pathways, such as N-dealkylation or oxidation at the nitrogen or alpha-carbon positions, can be modeled.
The process involves mapping the potential energy surface for a proposed reaction. This allows for the identification of transition state (TS) structures, which are first-order saddle points on this surface, and the calculation of the associated activation energies (ΔE‡). The thermodynamics of the reactions, represented by the change in Gibbs free energy (ΔG), can also be determined. These calculations are crucial for predicting the most likely metabolic routes and the stability of the molecule.
Interactive Table: Hypothetical DFT-Calculated Energetics for Proposed Metabolic Pathways of this compound
| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Transition State (TS) Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| N-Dealkylation (Cyclopropylethyl) | 35.2 | -10.5 | -450 |
| N-Dealkylation (Butan-2-yl) | 38.1 | -12.1 | -480 |
| Cα-Hydroxylation (Butan-2-yl) | 25.8 | -22.3 | -1200 |
Note: This table contains hypothetical data for illustrative purposes.
While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy, albeit at a greater computational expense. These methods are particularly useful for refining the geometries and relative energies of different conformers. For a flexible molecule like this compound, a high-level ab initio calculation, for instance at the MP2/aug-cc-pVTZ level, can serve as a benchmark for validating the results obtained from more cost-effective DFT or semi-empirical methods. researchgate.netmdpi.com This is especially important for accurately describing non-covalent interactions that may influence the conformational preferences.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide a picture of the molecule's dynamic behavior.
This compound possesses several rotatable single bonds, primarily the C-N bonds and the C-C bonds within the ethyl and butyl chains. The rotation around these bonds gives rise to a complex conformational landscape. A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94) to rapidly generate a large number of potential conformers. The lowest energy structures from this search can then be optimized using DFT to obtain more accurate geometries and relative energies.
The analysis would likely reveal several low-energy conformers, distinguished by the orientation of the alkyl and cyclopropylethyl groups relative to the nitrogen lone pair. The rotational energy barriers between these stable conformers can be calculated by performing relaxed scans along the dihedral angles of interest. This data helps in understanding the flexibility of the molecule and the accessibility of different conformational states at room temperature.
Interactive Table: Hypothetical Relative Energies of Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 | 178.5 | 65.2 | 0.00 |
| Conf-2 | 60.1 | -175.8 | 0.85 |
| Conf-3 | -62.3 | 68.4 | 1.20 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed-phase environment, such as in a solvent like water or within a lipid bilayer mimicking a cell membrane. An MD simulation tracks the movement of all atoms in the system over time by solving Newton's equations of motion.
Ligand-Target Docking and Binding Energy Calculations
To explore the potential biological activity of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target. Given its structure as a secondary amine, plausible targets could include monoamine transporters, G-protein coupled receptors, or metabolic enzymes like cytochrome P450s.
The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor structure. A scoring function is then used to rank the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The top-scoring poses represent the most likely binding modes.
Following docking, more sophisticated methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. These methods combine the molecular mechanical energies from the simulation with a continuum solvent model to provide a more quantitative prediction of binding affinity.
Interactive Table: Hypothetical Docking Results for this compound with a Hypothetical Enzyme Active Site
| Docking Pose | Docking Score (kcal/mol) | Estimated Binding Energy (ΔG_bind, MM/GBSA) (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1 | -8.5 | -45.6 | Tyr88, Phe343, Trp118 |
| 2 | -8.2 | -42.1 | Tyr88, Ile199, Phe343 |
Elucidation of Reaction Mechanisms Through Theoretical Studies
Theoretical and computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental methods alone. In the context of the synthesis of this compound, computational studies are instrumental in understanding the nuanced energetics and structural dynamics of the reaction pathway. The formation of this tertiary amine is most plausibly achieved through a bimolecular nucleophilic substitution (SN2) reaction between a secondary amine, butan-2-amine, and a suitable electrophile, such as (2-haloethyl)cyclopropane.
Computational investigations, primarily employing Density Functional Theory (DFT), allow for a detailed exploration of the potential energy surface of this reaction. researchgate.netmdpi.com These studies can precisely map the reaction coordinate from reactants to products, identifying the transition state and any intermediate species. The mechanism involves the nucleophilic attack of the nitrogen atom of butan-2-amine on the electrophilic carbon of the (2-haloethyl)cyclopropane, leading to the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond. ucalgary.camasterorganicchemistry.com
The transition state of this SN2 reaction is of particular interest. Theoretical calculations can determine its geometry, which is characterized by a trigonal bipyramidal arrangement around the central carbon atom. In this arrangement, the incoming nitrogen atom and the departing halide ion are in apical positions, 180° apart. masterorganicchemistry.com The remaining three groups on the carbon are in a planar arrangement. Computational models can provide precise bond lengths and angles for this fleeting structure, as well as the partial charges on the involved atoms, offering a quantitative picture of the bond-forming and bond-breaking processes.
Due to the absence of specific published computational studies on the reaction to form this compound, the following tables present hypothetical yet representative data based on DFT calculations for analogous SN2 reactions involving the N-alkylation of secondary amines with primary alkyl halides. researchgate.netnih.gov These tables illustrate the type of detailed information that such theoretical investigations would provide.
| Parameter | Gas Phase (kcal/mol) | In Acetonitrile (B52724) (kcal/mol) |
|---|---|---|
| Activation Energy (ΔE‡) | 22.5 | 25.8 |
| Reaction Energy (ΔErxn) | -15.2 | -12.5 |
This is a hypothetical data table created for illustrative purposes based on typical values for similar reactions.
The data in Table 1 showcases how the solvent environment can influence the energetics of the reaction. In the gas phase, the reaction is predicted to have a lower activation energy and be more exothermic. The presence of a polar aprotic solvent like acetonitrile can stabilize the charged reactants and products to different extents than the more charge-diffuse transition state, often leading to a higher activation barrier. researchgate.netstanford.edu
| Parameter | Value |
|---|---|
| N-C Bond Length (Å) | 2.15 |
| C-X (Halide) Bond Length (Å) | 2.30 |
| N-C-X Angle (°) | 178.5 |
This is a hypothetical data table created for illustrative purposes based on typical values for similar reactions.
Table 2 provides insight into the structure of the transition state. The elongated N-C and C-X bonds indicate that the new bond is not fully formed and the old bond is not completely broken. The N-C-X angle, being close to 180°, is characteristic of the "backside attack" mechanism of an SN2 reaction. researchgate.netmasterorganicchemistry.com
| Atom | Charge (a.u.) |
|---|---|
| Nitrogen (from Butan-2-amine) | -0.45 |
| Carbon (reaction center) | +0.15 |
| Halogen (leaving group) | -0.70 |
This is a hypothetical data table created for illustrative purposes based on typical values for similar reactions.
The calculated atomic charges in Table 3 illustrate the charge distribution in the transition state. The negative charge is shared between the incoming nucleophile (nitrogen) and the outgoing leaving group (halogen), consistent with the principles of an SN2 transition state.
Preclinical Biological Activity and Structure Activity Relationships of Butan 2 Yl 2 Cyclopropylethyl Amine Derivatives
General Biological Activity Profiles Associated with Cyclopropylamine (B47189) Scaffolds
The cyclopropylamine structural motif is a key component in numerous biologically active molecules. Its presence imparts unique conformational rigidity and electronic properties that can significantly influence a compound's interaction with biological targets. This often leads to enhanced potency, selectivity, and improved metabolic stability when compared to more flexible, acyclic amine counterparts.
Interaction with Specific Molecular Targets, including Enzymes and Receptors
Molecules containing a cyclopropylamine scaffold have demonstrated a broad range of interactions with various enzymes and receptors. A notable example is their function as potent, irreversible inhibitors of monoamine oxidase (MAO) enzymes. The antidepressant tranylcypromine is a classic example where the strained cyclopropyl (B3062369) ring is fundamental to its mechanism of action, which involves the formation of a covalent bond with the enzyme's flavin cofactor.
Beyond MAO, the cyclopropylamine moiety has been incorporated into inhibitors of other enzymes, such as lysine-specific demethylase 1 (LSD1), a target in oncology. The defined three-dimensional structure of the cyclopropyl group can contribute to high binding affinity and specificity for the active site of such enzymes.
In the context of receptors, cyclopropylamine derivatives have been developed as ligands for various G-protein coupled receptors (GPCRs). For instance, their rigid nature has been exploited to create selective ligands for dopamine and serotonin receptor subtypes, which are critical in neurotransmission and are targets for treating neurological and psychiatric conditions.
Modulation of Neurotransmitter Systems and Related Biochemical Pathways
The interaction of cyclopropylamine-containing compounds with enzymes like MAO directly impacts neurotransmitter systems. By inhibiting MAO-A and MAO-B, these compounds prevent the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This results in increased levels of these neurotransmitters in the synaptic cleft, which is the underlying mechanism for the therapeutic effects of MAO inhibitors in depression and Parkinson's disease.
Furthermore, the development of cyclopropylamine derivatives that selectively target specific dopamine receptor subtypes allows for more precise modulation of the dopaminergic system. This is a key area of research for developing novel treatments for disorders associated with dopamine dysregulation, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).
Mechanisms of Biological Action at the Preclinical Level
Enzyme Inhibition Studies, Particularly on Monoamine Oxidases and Cytochrome P450 Isoforms
Preclinical investigations have extensively characterized the enzyme inhibitory profiles of various cyclopropylamine derivatives. Structure-activity relationship (SAR) studies on analogues of tranylcypromine have shown that the nature and position of substituents can significantly alter their inhibitory potency and selectivity towards MAO-A and MAO-B. For instance, the incorporation of a cyclopropylmethyl group into certain molecular scaffolds has been shown to yield potent and selective inhibitors of MAO-B.
The metabolic fate of drug candidates is heavily influenced by their interaction with cytochrome P450 (CYP450) enzymes. Some compounds containing a cyclopropylamine group have been identified as mechanism-based inhibitors of CYP450 isoforms. This occurs when the CYP450 enzyme metabolically activates the cyclopropylamine, leading to a reactive intermediate that covalently binds to and inactivates the enzyme. A thorough understanding of these interactions is vital for predicting potential drug-drug interactions during preclinical development.
| Compound Class | Target Enzyme | Potency (IC50/Ki) | Selectivity |
| Cyclopropylamine Derivatives | MAO-A | Varies with substitution | Can be selective for MAO-A or MAO-B |
| Cyclopropylamine Derivatives | MAO-B | Varies with substitution | Can be selective for MAO-A or MAO-B |
| Cyclopropylamine Derivatives | LSD1 | Nanomolar to micromolar range | Varies |
| Cyclopropylamine Derivatives | CYP450 Isoforms | Varies | Can be isoform-specific |
Receptor Binding and Functional Modulation, e.g., Dopamine Receptor Subtypes or CRF1 Receptor
The conformationally constrained nature of the cyclopropyl group has been a valuable tool in designing ligands with high affinity and selectivity for specific receptor subtypes. In the domain of dopamine receptors, preclinical studies have demonstrated that the inclusion of a cyclopropyl moiety can result in compounds with unique binding profiles. For example, certain cyclopropyl-containing molecules have shown high affinity for the D3 receptor subtype, which plays a role in cognitive function and motivation.
Antagonists of the Corticotropin-releasing factor 1 (CRF1) receptor are under investigation for the treatment of stress-related disorders. Preclinical research has identified cyclopropyl-containing compounds that exhibit high binding affinity for the CRF1 receptor. By blocking the action of corticotropin-releasing factor, these antagonists can mitigate physiological responses to stress.
| Compound Scaffold | Receptor Target | Binding Affinity (Ki) | Functional Activity |
| Cyclopropylamine Derivatives | Dopamine D2 Receptor | Sub-nanomolar to micromolar | Agonist, Antagonist, or Partial Agonist |
| Cyclopropylamine Derivatives | Dopamine D3 Receptor | Sub-nanomolar to micromolar | Agonist, Antagonist, or Partial Agonist |
| Cyclopropylamine Derivatives | CRF1 Receptor | Nanomolar range | Antagonist |
Assessment of Anti-Virulence Activity in Preclinical Microbial Models
While the primary research focus for cyclopropylamine derivatives has been on their effects within the central nervous system, emerging preclinical data suggest potential anti-virulence applications. Anti-virulence therapies represent an alternative to traditional antibiotics by aiming to disarm pathogens rather than killing them, which may reduce the selective pressure that drives antibiotic resistance.
Some preclinical studies have investigated the capacity of small molecules, including those with cyclopropylamine scaffolds, to inhibit bacterial virulence factors. For instance, certain compounds have been found to interfere with quorum sensing, a system of cell-to-cell communication that bacteria utilize to coordinate the expression of virulence factors. By disrupting these signaling pathways, cyclopropylamine derivatives could potentially diminish the pathogenicity of bacteria in preclinical infection models. Further investigation is required to fully understand the mechanisms and scope of this anti-virulence activity.
Investigation of Microtubule Stabilization and Related Cellular Responses
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a critical target for therapeutic intervention, particularly in oncology. Microtubule-stabilizing agents (MSAs) are a class of compounds that disrupt microtubule dynamics by promoting their polymerization and suppressing their depolymerization. This leads to the formation of dysfunctional microtubule bundles, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells.
The evaluation of a novel compound like (butan-2-yl)(2-cyclopropylethyl)amine for microtubule-stabilizing activity would involve a series of established in vitro assays. Initial screening is typically performed using cell-free tubulin polymerization assays, where purified tubulin is incubated with the compound, and changes in turbidity are measured to quantify the extent of microtubule formation.
Subsequently, cell-based assays are employed to confirm the mechanism of action and understand the cellular consequences. These investigations would include:
Immunofluorescence Microscopy: Treating cancer cell lines with the compound and using fluorescently labeled antibodies to visualize the microtubule network. MSAs typically induce the formation of prominent microtubule bundles and asters.
Cell Cycle Analysis: Using flow cytometry to determine the cell cycle phase distribution. Compounds that stabilize microtubules cause a characteristic arrest in the G2/M phase of the cell cycle.
Apoptosis Assays: Quantifying the induction of programmed cell death (apoptosis) through methods like Annexin V staining or caspase activity assays, which are expected outcomes of mitotic catastrophe induced by MSAs.
Currently, there are no published studies detailing the investigation of this compound for microtubule-stabilizing properties or its effects on related cellular responses.
Comprehensive Structure-Activity Relationship (SAR) Studies of N-Substituted Cyclopropylalkylamines
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For a class of molecules like N-substituted cyclopropylalkylamines, SAR studies would systematically modify different parts of the molecule—the cyclopropyl group, the ethyl linker, and the N-substituents—to understand their contribution to potency, selectivity, and pharmacokinetic properties.
Impact of the Cyclopropyl Group on Compound Potency, Target Selectivity, and Metabolic Stability
The cyclopropyl group is a highly valued structural motif in modern drug discovery. acs.orgresearchgate.net Its unique stereoelectronic properties often confer significant advantages compared to simple alkyl groups. acs.orgresearchgate.net
Potency: The rigid, three-membered ring of the cyclopropyl group can lock the attached alkyl chain into a specific conformation. This conformational constraint can lead to a more favorable, lower-energy binding to a biological target, thereby enhancing potency. acs.orgresearchgate.net
Target Selectivity: The defined spatial orientation imposed by the cyclopropyl ring can improve selectivity by favoring binding to the intended target receptor over off-targets that may have differently shaped binding pockets.
Table 1: Illustrative Comparison of Metabolic Stability for Different Alkyl Groups This table is illustrative and based on general principles of medicinal chemistry.
| Moiety | Relative Susceptibility to CYP450 Oxidation | Expected In Vivo Half-Life |
|---|---|---|
| N-Ethyl | High | Short |
| N-Isopropyl | Moderate-High | Short-Moderate |
Role of the Butan-2-yl Moiety in Modulating Biological Effects and Pharmacological Profiles
Modulation of Binding Affinity: The specific shape of the butan-2-yl group can either enhance binding through favorable van der Waals interactions within a hydrophobic pocket of a receptor or decrease binding if it causes a steric clash. The optimization of N-alkyl substituents is a key step in lead optimization to fine-tune potency and selectivity.
Table 2: Comparison of Physicochemical Properties of Common N-Alkyl Substituents Calculated properties are illustrative.
| N-Alkyl Group | Molecular Weight ( g/mol ) | Approximate cLogP Contribution | Steric Nature |
|---|---|---|---|
| Isopropyl | 43.09 | +1.3 | Branched |
| Cyclobutyl | 55.10 | +1.8 | Cyclic, Planar |
| Butan-2-yl (sec-Butyl) | 57.12 | +1.8 | Branched, Chiral |
Stereochemical Influence on Ligand-Receptor Interactions and Biological Efficacy
The butan-2-yl group contains a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-butan-2-yl and (S)-butan-2-yl. This stereochemistry is often a critical determinant of biological activity. Biological macromolecules, such as receptors and enzymes, are themselves chiral and can differentiate between the enantiomers of a drug molecule.
This phenomenon, known as stereoselectivity, can result in one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). The distomer may be inactive, have a different biological activity, or even contribute to unwanted side effects. Therefore, a full preclinical evaluation of this compound would require the synthesis and separate testing of the (R) and (S) enantiomers to determine the optimal stereoisomer for therapeutic development.
Matched Molecular Pair Analysis in Preclinical Lead Optimization
Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in drug discovery to analyze the effects of small, specific structural changes on a compound's properties. It involves identifying pairs of compounds that differ only by a single, well-defined structural transformation. By analyzing the change in biological activity across many such pairs, medicinal chemists can derive rules to guide the optimization of lead compounds.
In the context of optimizing a series based on this compound, MMPA could be used to answer key questions, such as:
What is the effect of replacing the butan-2-yl group with an isopropyl or tert-butyl group on potency?
Does substituting the cyclopropyl ring with a cyclobutyl ring improve solubility?
How does moving the cyclopropyl group to a different position on the ethyl linker affect target selectivity?
Table 3: Hypothetical Matched Molecular Pair Analysis for Target Potency This table illustrates the MMPA concept. Data is hypothetical.
| Compound 1 | Compound 2 | Transformation | Change in Potency (IC₅₀) |
|---|---|---|---|
| N-(butan-2-yl)-... | N-(isopropyl)-... | Butan-2-yl → Isopropyl | 2.5-fold decrease |
| N-(butan-2-yl)-... | N-(cyclopentyl)-... | Butan-2-yl → Cyclopentyl | 1.8-fold increase |
Preclinical Efficacy Assessment in Relevant Disease Models
Following in vitro characterization, a promising drug candidate must be evaluated for efficacy in preclinical disease models that are relevant to the intended therapeutic indication. If this compound were identified as a potent microtubule-stabilizing agent, its preclinical efficacy would likely be assessed in the following models:
Oncology: In vivo efficacy would be tested in rodent xenograft models, where human cancer cells are implanted into immunocompromised mice. The compound would be administered, and its ability to inhibit tumor growth would be measured and compared to a control group and standard-of-care chemotherapeutics.
Neurodegenerative Diseases: Some microtubule stabilizers have shown potential for treating tauopathies (e.g., Alzheimer's disease), where microtubule instability is a key pathological feature. In this context, efficacy could be tested in transgenic mouse models that express mutated human tau protein. Endpoints would include assessments of cognitive function, motor skills, and analysis of brain tissue for markers of pathology like tau aggregates and neuronal loss.
To date, no studies have been published reporting the assessment of this compound in any preclinical disease models.
Advanced Applications and Future Research Directions for Butan 2 Yl 2 Cyclopropylethyl Amine
Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The unique structural features of (Butan-2-yl)(2-cyclopropylethyl)amine make it a highly versatile building block in synthetic organic chemistry. The secondary amine provides a nucleophilic center for a variety of carbon-nitrogen bond-forming reactions, while the cyclopropane (B1198618) ring serves as a latent reactive group, capable of undergoing selective ring-opening reactions to introduce complex structural motifs. acs.orgnih.gov
Chemists can leverage the amine for standard transformations such as acylation, sulfonylation, and reductive amination to build larger, more functionalized molecules. More advanced applications involve its use in transition-metal-catalyzed cross-coupling reactions, where it can be coupled with aryl or vinyl halides to form tertiary amines, which are prevalent in pharmaceuticals and agrochemicals. illinois.eduresearchgate.net
Furthermore, the cyclopropyl (B3062369) group, due to its inherent ring strain, can be activated under various conditions (e.g., radical, acid-catalyzed, or transition-metal-mediated) to undergo ring-opening. acs.org This process can generate linear alkyl chains with specific functionalization patterns, providing a strategic pathway to complex acyclic and macrocyclic targets. The sec-butyl group offers steric influence, which can be exploited to direct the stereochemical outcome of reactions at or near the nitrogen atom.
| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |
| N-Arylation | Aryl Halide, Pd Catalyst | Tertiary Arylamine | Pharmaceutical Scaffolds |
| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Tertiary Amine | Agrochemical Synthesis |
| Acylation | Acid Chloride | Amide | Polymer Precursors |
| Radical Ring-Opening | Radical Initiator (e.g., AIBN) | Functionalized Alkene | Natural Product Synthesis |
| Cycloaddition | Electron-deficient Alkene | Substituted Piperidine | Heterocyclic Chemistry |
Rational Design of Mechanism-Based Enzyme Inhibitors and Biological Modulators
The cyclopropylamine (B47189) moiety is a well-established pharmacophore for the design of mechanism-based enzyme inhibitors, particularly for flavin-dependent enzymes like monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). nih.govresearchgate.netnih.gov The inhibitory mechanism typically involves a single-electron transfer (SET) from the amine nitrogen to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. This oxidation generates a highly reactive aminium radical cation, which triggers the rapid opening of the strained cyclopropane ring. The resulting carbon-centered radical then forms a covalent bond with the FAD cofactor or a nearby amino acid residue, leading to irreversible inactivation of the enzyme. frontiersin.orgacs.org
The structure of this compound is well-suited for this application. The sec-butyl and 2-cyclopropylethyl substituents can be systematically modified to optimize binding affinity and selectivity for the target enzyme's active site. Rational drug design can be employed to tailor these substituents to fit specifically into the hydrophobic pockets of an enzyme, potentially leading to highly potent and selective inhibitors. For instance, the ethyl linker between the cyclopropane and the amine may allow the reactive cyclopropyl group to be positioned optimally for interaction with the FAD cofactor, while the sec-butyl group occupies an adjacent binding pocket to enhance affinity.
| Target Enzyme Class | Inhibitory Mechanism | Role of this compound | Potential Therapeutic Area |
| Monoamine Oxidases (MAOs) | Covalent FAD Adduct Formation | Irreversible Inactivator | Neurology (e.g., Depression) |
| Lysine Demethylases (e.g., LSD1) | Covalent FAD Adduct Formation | Epigenetic Modulator | Oncology |
| Cytochrome P450 Enzymes | Heme Alkylation | Irreversible Inactivator | Drug Metabolism Studies |
Exploration of Novel Cyclopropylamine-Containing Scaffolds in Drug Discovery Research
The cyclopropyl group is considered a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov Its incorporation into drug candidates can confer several advantageous properties, including enhanced metabolic stability, improved potency, and reduced off-target effects. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing binding affinity. acs.org
This compound serves as an excellent starting point for the exploration of novel chemical space in drug discovery. The secondary amine acts as a handle for diversification, allowing chemists to attach a wide array of other molecular fragments through robust chemical reactions. nih.gov This approach enables the generation of large libraries of novel compounds built around the central cyclopropylamine core. These libraries can then be screened against various biological targets to identify new hit compounds. The unique combination of the cyclopropylethyl and sec-butyl groups provides a distinct three-dimensional shape that is not readily accessible from more common building blocks, increasing the probability of discovering compounds with novel biological activities. rsc.orgresearchgate.net
Integration of Flow Chemistry and Automated Synthesis Technologies for Scalable Production
The translation of promising chemical compounds from laboratory-scale research to industrial production requires robust and scalable synthetic methods. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of amines. rsc.org These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved product purity, and straightforward scalability. rsc.orgresearchgate.netrsc.org
A continuous-flow process for the synthesis of this compound could be envisioned, for example, through the reductive amination of 2-cyclopropylethanal with butan-2-amine. In a flow setup, the aldehyde and amine would be mixed and pumped through a heated reactor containing a packed bed of a solid-supported reducing agent or a hydrogenation catalyst. d-nb.infoacs.org This approach minimizes the handling of hazardous reagents and allows for safe operation at elevated temperatures and pressures, significantly accelerating the reaction rate. acs.org The integration of automated purification systems downstream of the reactor can enable a fully continuous and scalable production process, ensuring a consistent and high-purity supply of the target compound for further research and development. nih.govresearchgate.net
| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Hypothetical) | Advantage of Flow |
| Reaction Time | 12-24 hours | 10-30 minutes (residence time) | Increased Throughput |
| Temperature Control | Difficult, potential for hotspots | Precise (±1 °C) | Improved Safety & Selectivity |
| Scalability | Complex, requires larger vessels | Numbering-up or sizing-up reactors | Simplified Scale-up |
| Safety | Handling of bulk reagents | Small reaction volumes at any time | Reduced Hazard Profile |
| Productivity (g/L/h) | Low | High | Greater Efficiency |
Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel molecules with desired properties. A synergistic approach that combines experimental investigation with computational modeling offers the most powerful path to this deep mechanistic insight. researchgate.netijrpr.com
For this compound, computational methods such as Density Functional Theory (DFT) can be used to model various aspects of its chemistry. researchgate.netnih.gov For example, calculations can predict the transition state energies for its synthesis, elucidate the step-by-step mechanism of its ring-opening when acting as an enzyme inhibitor, or model its binding conformation within a target protein's active site. rsc.orgacs.org
These computational predictions can then guide targeted experimental studies. For instance, if DFT calculations suggest a specific intermediate in a reaction, experimentalists can attempt to detect it using spectroscopic techniques. Similarly, kinetic isotope effect (KIE) experiments can be performed to validate the nature of the transition states predicted by computational models. This iterative cycle of prediction and experimental validation accelerates the pace of discovery and allows for a more rational and efficient approach to harnessing the chemical potential of this compound.
| Research Question | Computational Method | Experimental Validation | Outcome |
| Reaction Pathway for Synthesis | DFT (Transition State Search) | Kinetic Studies, Intermediate Trapping | Optimized Reaction Conditions |
| Enzyme Inhibition Mechanism | QM/MM Simulations | Kinetic Assays, X-ray Crystallography | Rational Design of New Inhibitors |
| Conformational Analysis | Molecular Dynamics (MD) | NMR Spectroscopy (NOE) | Structure-Activity Relationship (SAR) |
| Binding Affinity Prediction | Free Energy Perturbation (FEP) | Isothermal Titration Calorimetry (ITC) | Prioritization of Synthetic Targets |
Q & A
What synthetic strategies are recommended for achieving high-purity (Butan-2-yl)(2-cyclopropylethyl)amine?
Methodological Answer:
- Reductive Amination: React 2-cyclopropylethylamine with butan-2-one under hydrogen gas in the presence of a catalyst (e.g., Raney nickel or palladium on carbon) to form the secondary amine. Optimize reaction time and pressure to minimize side products like tertiary amines or imine intermediates .
- Nucleophilic Substitution: Use 2-cyclopropylethyl chloride and butan-2-amine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution. Monitor reaction progress via TLC or GC-MS to ensure completion .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the product. Confirm purity via HPLC (≥95% purity threshold) .
How can stereochemical integrity be ensured during synthesis, particularly for enantiomeric forms?
Methodological Answer:
- Chiral Resolution: Use enantiopure starting materials (e.g., (R)- or (S)-butan-2-ol derivatives) and chiral catalysts (e.g., BINAP-ruthenium complexes) to control stereochemistry during reductive amination .
- Analytical Validation: Characterize enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Compare retention times with racemic standards .
- Case Study: In analogous syntheses (e.g., EFETOV-S-5), enantiopure esters were synthesized using (2R)- or (2S)-butan-2-ol, achieving 75–85% purity via HPLC .
What spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Identify cyclopropyl protons (δ 0.5–1.2 ppm), amine protons (δ 1.5–2.5 ppm), and butan-2-yl methyl groups (δ 0.8–1.0 ppm).
- ¹³C NMR: Confirm cyclopropyl carbons (δ 8–15 ppm) and amine-bearing carbons (δ 40–60 ppm) .
- Mass Spectrometry: Use ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: ~155.3 for C₉H₁₉N). Monitor fragmentation patterns for diagnostic ions (e.g., cyclopropyl fragment at m/z 55) .
- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
How can researchers design experiments to evaluate this compound’s bioactivity (e.g., enzyme inhibition or receptor modulation)?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against transaminases (TAs) using a coupled assay with pyridoxal-5′-phosphate (PLP) and monitor substrate conversion via UV-Vis (e.g., NADH depletion at 340 nm). Compare IC₅₀ values with control inhibitors .
- Receptor Binding: Screen for affinity to G protein-coupled receptors (GPCRs) using radioligand displacement assays (e.g., [³H]-ligand competition) .
- In Vivo Models: Administer the compound in Drosophila or murine models to assess neurobehavioral effects (e.g., locomotor activity, anxiety-like behavior). Use dose-response curves to establish efficacy and toxicity thresholds .
How should contradictory data in bioactivity studies be resolved?
Methodological Answer:
- Source Analysis: Compare experimental conditions (e.g., solvent, pH, temperature) and purity metrics (e.g., HPLC traces, ee values) across studies. Contradictions may arise from impurities or stereochemical variability .
- Reproducibility Checks: Replicate assays in triplicate using standardized protocols (e.g., OECD guidelines). Include positive/negative controls (e.g., EFETOV-2 for pheromone studies) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes/receptors. Validate predictions with mutagenesis studies .
What strategies mitigate cyclopropyl ring instability during functionalization?
Methodological Answer:
- Protection-Deprotection: Temporarily protect the amine with a tert-butoxycarbonyl (Boc) group before introducing reactive electrophiles (e.g., acyl chlorides). Deprotect under mild acidic conditions (e.g., TFA/DCM) .
- Low-Temperature Reactions: Conduct alkylation or acylation at 0–5°C to prevent ring-opening side reactions. Monitor via in-situ FTIR for intermediate stability .
- Case Study: Cyclopropyl-containing pheromones (e.g., EFETOV-S-5) retained stability in field trials when stored in anhydrous benzene and shielded from UV light .
What are the environmental and safety considerations for handling this amine?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to bis(butan-2-yl)amine hazards). Avoid open flames (flammability: Flash point ~40°C) .
- Waste Disposal: Neutralize amine residues with dilute HCl before aqueous disposal. Adsorb spills with inert materials (e.g., vermiculite) .
- Ecotoxicity Testing: Perform Daphnia magna acute toxicity assays (OECD 202) to assess LC₅₀ values and environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
